molecular formula C5H4BrFN2 B8104951 4-Bromo-6-fluoropyridin-2-amine

4-Bromo-6-fluoropyridin-2-amine

Cat. No.: B8104951
M. Wt: 191.00 g/mol
InChI Key: BJNVEINASAHIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoropyridin-2-amine (CAS: 944401-65-4) is a halogenated pyridine derivative with the molecular formula C₅H₄BrFN₂ and a molecular weight of 191.00 g/mol. It features a bromine atom at the 4-position and a fluorine atom at the 6-position on the pyridine ring, with an amine group at the 2-position. This compound is primarily utilized as a pharmaceutical intermediate due to its electron-deficient aromatic system, which facilitates nucleophilic substitution reactions. Its synthesis typically involves halogenation and amination steps, though specific protocols are proprietary .

Properties

IUPAC Name

4-bromo-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNVEINASAHIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoropyridin-2-amine typically involves the bromination and fluorination of pyridine derivatives. One common method involves the bromination of 6-fluoropyridin-2-amine using N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile at low temperatures . The reaction conditions are carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoropyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

4-Bromo-6-fluoropyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoropyridin-2-amine involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

6-Bromo-2-fluoropyridin-3-amine (CAS: 850220-97-2)

  • Structure : Bromine at 6-position, fluorine at 2-position, amine at 3-position.
  • Molecular Weight : 191.00 g/mol (identical to this compound).
  • Key Differences : The altered positions of bromine and fluorine lead to distinct electronic distributions, affecting reactivity in cross-coupling reactions. For instance, the 6-bromo-2-fluoro isomer may exhibit slower Suzuki-Miyaura coupling due to steric hindrance near the amine group .

6-Bromo-3-fluoropyridin-2-amine (CAS: 41404-58-4)

  • Structure : Bromine at 6-position, fluorine at 3-position.
  • ~4.2 for the 4-Bromo-6-fluoro isomer) .

Halogen-Substituted Analogs

5-Bromo-4-chloropyridin-2-amine (CAS: 942947-94-6)

  • Structure : Chlorine replaces fluorine at the 4-position.
  • Molecular Weight : 207.45 g/mol.
  • Key Differences : Chlorine’s lower electronegativity compared to fluorine reduces the compound’s overall electron deficiency, making it less reactive in aryl halide-mediated couplings. However, chlorine’s better leaving-group ability enhances utility in nucleophilic aromatic substitution .

6-Bromo-4-chloropyridin-2-amine (CAS: 1206249-65-1)

  • Structure : Chlorine at 4-position, bromine at 6-position.
  • Purity : Typically 95% (vs. 97% for this compound).
  • Applications : Preferred in agrochemical synthesis due to chlorine’s cost-effectiveness and stability under acidic conditions .

Methyl- and Methoxy-Substituted Analogs

4-Bromo-6-methylpyridin-2-amine (CAS: 468718-65-2)

  • Structure : Methyl group replaces fluorine at 6-position.
  • Molecular Weight : 187.05 g/mol.
  • Key Differences : The methyl group donates electrons via hyperconjugation, increasing the ring’s electron density. This reduces suitability for palladium-catalyzed couplings but improves stability under oxidative conditions .

2-Fluoro-6-methoxypyridin-4-amine (CAS: 1227586-58-4)

  • Structure : Methoxy replaces bromine at 4-position, fluorine at 2-position.
  • Purity : 95% (vs. 97% for this compound).
  • Applications : The methoxy group enhances solubility in polar solvents (e.g., logP ~1.2 vs. ~2.1 for the bromo-fluoro analog), making it favorable for aqueous-phase reactions .

Complex Derivatives

4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

  • Structure : Incorporates a pyrimidine core with bromophenyl and dimethoxyphenyl groups.
  • Molecular Weight : 386.25 g/mol.
  • Applications : Used in kinase inhibition studies due to extended π-conjugation, which enhances binding to ATP pockets. However, its synthetic complexity limits large-scale production .

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications
This compound 944401-65-4 C₅H₄BrFN₂ 191.00 97 Pharmaceutical intermediates
6-Bromo-2-fluoropyridin-3-amine 850220-97-2 C₅H₄BrFN₂ 191.00 97 Organic synthesis
5-Bromo-4-chloropyridin-2-amine 942947-94-6 C₅H₄BrClN₂ 207.45 95 Agrochemicals
4-Bromo-6-methylpyridin-2-amine 468718-65-2 C₆H₆BrN₂ 187.05 95 Catalysis studies
2-Fluoro-6-methoxypyridin-4-amine 1227586-58-4 C₆H₇FN₂O 154.14 95 Solubility-enhanced reactions

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in this compound enhances electrophilicity at the 4-position, favoring cross-coupling reactions over analogs with methyl or methoxy groups .
  • Crystallography : Structural studies using SHELX software (e.g., SHELXL, SHELXT) reveal that bromine’s van der Waals radius (1.85 Å) introduces steric constraints absent in chloro or methyl analogs, influencing crystal packing and stability .
  • Synthetic Utility : The 97% purity of this compound makes it preferable for high-yield pharmaceutical synthesis, whereas chloro analogs (95% purity) are cost-effective for large-scale agrochemical production .

Biological Activity

4-Bromo-6-fluoropyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula C5H4BrFN2, featuring a pyridine ring with bromine and fluorine substituents. The presence of these halogens can enhance the compound's pharmacological profile by improving binding affinity to biological targets.

PropertyValue
Molecular Weight191.00 g/mol
InChI KeyUVHLJECLIZONNS-UHFFFAOYSA-N
SolubilityModerate
pKaNot available

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with key enzymes and proteins.

Antitumor Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, research on related pyridine derivatives has shown promising results against various cancer cell lines.

Case Study: Antitumor Activity Assessment
In a comparative study, several pyridine derivatives were tested for their cytotoxic effects on human cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation effectively.

Table 2: In Vitro Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)Inhibition Rate (%)
This compoundA549TBDTBD
IMB-1406HepG26.9299.98
SunitinibMCF78.6588.89

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to drug-drug interactions.
  • Cell Cycle Arrest : Studies indicate that related compounds can induce cell cycle arrest at various phases, particularly the S phase, thereby inhibiting cancer cell proliferation.
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells has been observed, suggesting a potential mechanism for its antitumor activity.

Table 3: Pharmacokinetic Profile of Related Compounds

Compound NameBioavailability (%)Clearance (L/h/kg)
This compoundTBDTBD
CCT37356666TBD

Q & A

Basic: What are the critical parameters for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-6-fluoropyridin-2-amine to minimize dehalogenation side reactions?

Methodological Answer:
Optimization should focus on:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ to balance reactivity and stability, avoiding excessive Pd loading to reduce β-hydride elimination .
  • Base choice : Use weak bases (e.g., K₂CO₃) to prevent base-induced dehalogenation.
  • Temperature control : Maintain 80–100°C to ensure catalytic activity while minimizing thermal degradation.
  • Solvent system : Polar aprotic solvents (e.g., DMF or THF:H₂O mixtures) enhance solubility without destabilizing intermediates. Monitor reaction progress via LC-MS to identify byproduct formation early .

Basic: How should researchers resolve conflicting ¹H-NMR signals between aromatic protons and amine groups in this compound characterization?

Methodological Answer:

  • Deuterated solvent selection : Use DMSO-d₆ to stabilize the amine proton and reduce exchange broadening.
  • Variable-temperature NMR : Perform experiments at 25°C and −20°C to observe sharpening of amine proton peaks at lower temperatures.
  • 2D techniques : Employ HSQC to correlate amine protons with adjacent carbons and NOESY to confirm spatial proximity of aromatic protons .
  • Supplementary analysis : Validate with FT-IR (N-H stretch at 3300–3500 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Advanced: What DFT-based strategies predict regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of this compound?

Methodological Answer:

  • Geometric optimization : Use B3LYP/6-311+G(d,p) to model the electron density distribution, identifying the most electrophilic carbon (C-4 bromine vs. C-6 fluorine) .
  • Transition state analysis : Calculate activation barriers for competing pathways using the climbing-image nudged elastic band (CI-NEB) method.
  • Natural bond orbital (NBO) analysis : Quantify charge transfer to predict directing effects of substituents. Validate with experimental kinetic studies (e.g., competitive reactions with anisole) .

Advanced: How can researchers reconcile discrepancies between X-ray crystallographic data and DFT-optimized geometries for this compound derivatives?

Methodological Answer:

  • Refinement protocols : Use SHELXL (TREF/HTAB commands) to model disorder in halogen atoms and hydrogen bonding networks .
  • Thermal motion analysis : Compare anisotropic displacement parameters (ADPs) with DFT-predicted vibrational frequencies to identify dynamic vs. static disorder.
  • Multipole refinement : Apply Hirshfeld atom refinement (HAR) to resolve electron density ambiguities near heavy atoms .
  • Benchmarking : Cross-validate bond lengths/angles against Cambridge Structural Database (CSD) entries for similar pyridinamine derivatives .

Advanced: What mechanistic approaches differentiate between radical and polar pathways in the photochemical functionalization of this compound?

Methodological Answer:

  • Radical trapping : Introduce TEMPO or BHT to quench radical intermediates; monitor reaction inhibition via EPR spectroscopy.
  • Isotope effects : Compare kH/kD ratios using deuterated solvents (C₆D₆ vs. C₆H₆) to distinguish homolytic (KIE ~1) vs. heterolytic (KIE >2) cleavage .
  • Transient absorption spectroscopy : Track nanosecond-scale intermediates (e.g., triplet excited states) using a laser flash photolysis setup.

Advanced: What challenges arise in modeling non-covalent interactions of this compound in supramolecular assemblies using force-field methods?

Methodological Answer:

  • Parameterization limitations : Standard force fields (e.g., GAFF) underestimate halogen bonding; refine partial charges using RESP fitting with HF/6-31G* ESP surfaces .
  • Solvent effects : Explicit solvent MD simulations (TIP3P water) better capture π-stacking vs. implicit models.
  • Validation : Compare with QM/MM hybrid calculations (ONIOM method) and experimental XRD-derived Hirshfeld surfaces .

Advanced: How to address contradictions in biological activity data for this compound derivatives across different assay platforms?

Methodological Answer:

  • Orthogonal assays : Validate kinase inhibition via fluorescence polarization (FP), TR-FRET, and radiometric assays to rule out platform-specific artifacts.
  • Metabolite profiling : Use LC-HRMS to identify off-target interactions or in situ degradation products.
  • Structural bioinformatics : Perform molecular docking (AutoDock Vina) and compare pose consistency across protein conformers (MD snapshots) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.